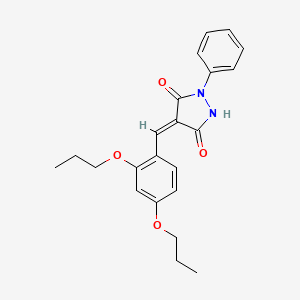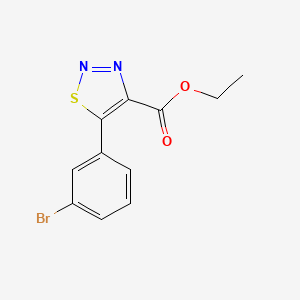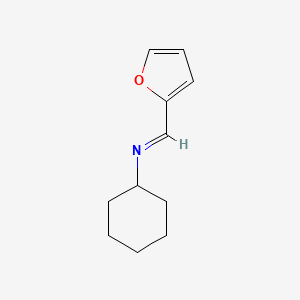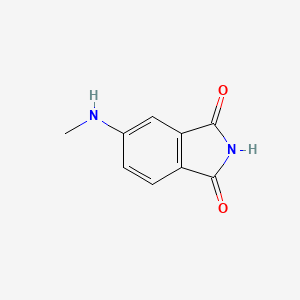![molecular formula C14H13N3O3S B12899533 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-34-9](/img/structure/B12899533.png)
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methoxy group at the 3-position, a methylsulfonyl group at the 6-position, and a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines, which can be further functionalized to obtain the desired compound . Another approach involves the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can be subsequently converted to pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes such as c-jun N-terminal kinase-1 (JNK1), leading to the downregulation of downstream targets like c-Jun and c-Fos . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: A structurally related compound with a thiophene group instead of a phenyl group.
3,6-Disubstituted Pyridazine Derivatives: Compounds with various substituents at the 3 and 6 positions, exhibiting diverse biological activities.
Uniqueness
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
113121-34-9 |
|---|---|
Molekularformel |
C14H13N3O3S |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
3-methoxy-6-methylsulfonyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H13N3O3S/c1-20-14-13(10-6-4-3-5-7-10)15-11-8-9-12(16-17(11)14)21(2,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
WFNQEYAKXJRKSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C2N1N=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)




![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)


![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)

